molecular formula C21H19N3O5 B3003664 N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-91-4

N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3003664
CAS No.: 852365-91-4
M. Wt: 393.399
InChI Key: UYZBNDCDMPDXLI-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-nitrobenzyloxy group and a 2,6-dimethylphenylcarboxamide moiety. The nitro group on the benzyloxy substituent may enhance electron-withdrawing effects, influencing reactivity and binding affinity, while the dihydropyridine ring could contribute to redox activity or metabolic stability.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-6-3-7-15(2)19(14)22-20(25)18-10-5-11-23(21(18)26)29-13-16-8-4-9-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZBNDCDMPDXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

N 2 6 dimethylphenyl 1 3 nitrobenzyl oxy 2 oxo 1 2 dihydropyridine 3 carboxamide\text{N 2 6 dimethylphenyl 1 3 nitrobenzyl oxy 2 oxo 1 2 dihydropyridine 3 carboxamide}

This compound features a dihydropyridine core, which is known for its diverse biological activities, including effects on cardiovascular health and neuroprotection.

Anticonvulsant Activity

Research has shown that compounds similar in structure to N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anticonvulsant properties. In a study on N-(2,6-dimethylphenyl)-substituted semicarbazones, significant anticonvulsant activity was observed in the maximal electroshock test. These compounds increased GABA levels and inhibited GABA transaminase enzyme activity both in vitro and ex vivo .

Neuroprotective Effects

The neuroprotective potential of this compound may be linked to its ability to modulate neurotransmitter systems. Similar derivatives have been reported to enhance GABAergic activity, which is crucial for maintaining neuronal stability and preventing excitotoxicity .

The biological activity of N-(2,6-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

  • GABA Modulation : The compound's ability to increase GABA levels suggests a mechanism that involves enhancing inhibitory neurotransmission in the central nervous system.
  • Inhibition of Enzymatic Activity : By inhibiting GABA transaminase, the compound may prolong the action of GABA in synaptic clefts, leading to increased inhibitory signaling .

Study 1: Anticonvulsant Evaluation

A study evaluated various N-(2,6-dimethylphenyl)-substituted compounds for their anticonvulsant properties. The results indicated that these compounds significantly reduced seizure activity in animal models when administered via intraperitoneal and oral routes .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of related compounds. It was found that these derivatives not only exhibited anticonvulsant effects but also showed promise in alleviating symptoms of anxiety and depression through modulation of the GABAergic system .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism
N-(2,6-Dimethylphenyl)-substituted semicarbazonesAnticonvulsantGABA modulation
N-(4-Methoxyphenyl)-substituted derivativesNeuroprotectiveEnzyme inhibition (GABA transaminase)
N-(3-Nitrobenzyl) derivativesPotential anxiolyticEnhanced GABAergic transmission

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(2,6-disubstituted phenyl) carboxamides, which are widely studied in herbicide development. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents/Modifications Key Applications/Activity CAS RN Source
N-(2,6-Dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-nitrobenzyloxy, dihydropyridine core Hypothesized herbicidal activity Not provided N/A
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Chloro, methoxy-thienylmethyl Herbicide (rice paddies) [CAS: 96491-05-3]
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, methoxymethyl, diethylphenyl Herbicide (pre-emergent control) [CAS: 15972-60-8]
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, isopropyl, 2,3-dimethylphenyl Herbicide (broadleaf weeds) [CAS: 50563-36-5]
(±)-N-(2,6-Dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide Deuterated isopropyl, piperidine core Isotopic labeling research [CAS: 1013-25-8]

Key Findings:

Structural Influence on Activity: The 3-nitrobenzyloxy group in the target compound distinguishes it from chloroacetamide analogs (e.g., Alachlor, Thenylchlor). Dihydropyridine Core: Unlike the piperidine or simple acetamide backbones in analogs, the dihydropyridine ring may confer unique redox properties or metabolic stability. For example, deuterated piperidine carboxamides (e.g., CAS 1013-25-8) are used in isotopic studies but lack direct herbicidal activity .

Herbicidal Efficacy :

  • Chloroacetamides like Alachlor and Thenylchlor act as pre-emergent herbicides by inhibiting very-long-chain fatty acid synthesis. The target compound’s dihydropyridine core might target a different pathway, such as disrupting photosynthetic electron transport, akin to nitrodiphenyl ethers .

Physicochemical Properties: The 2,6-dimethylphenyl group is a common motif in herbicidal carboxamides, improving lipid solubility and membrane penetration.

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